

# NMR spectroscopy characterization N-Ethylhexylone

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## Compound Focus: N-Ethylhexylone

CAS No.: 802605-02-3

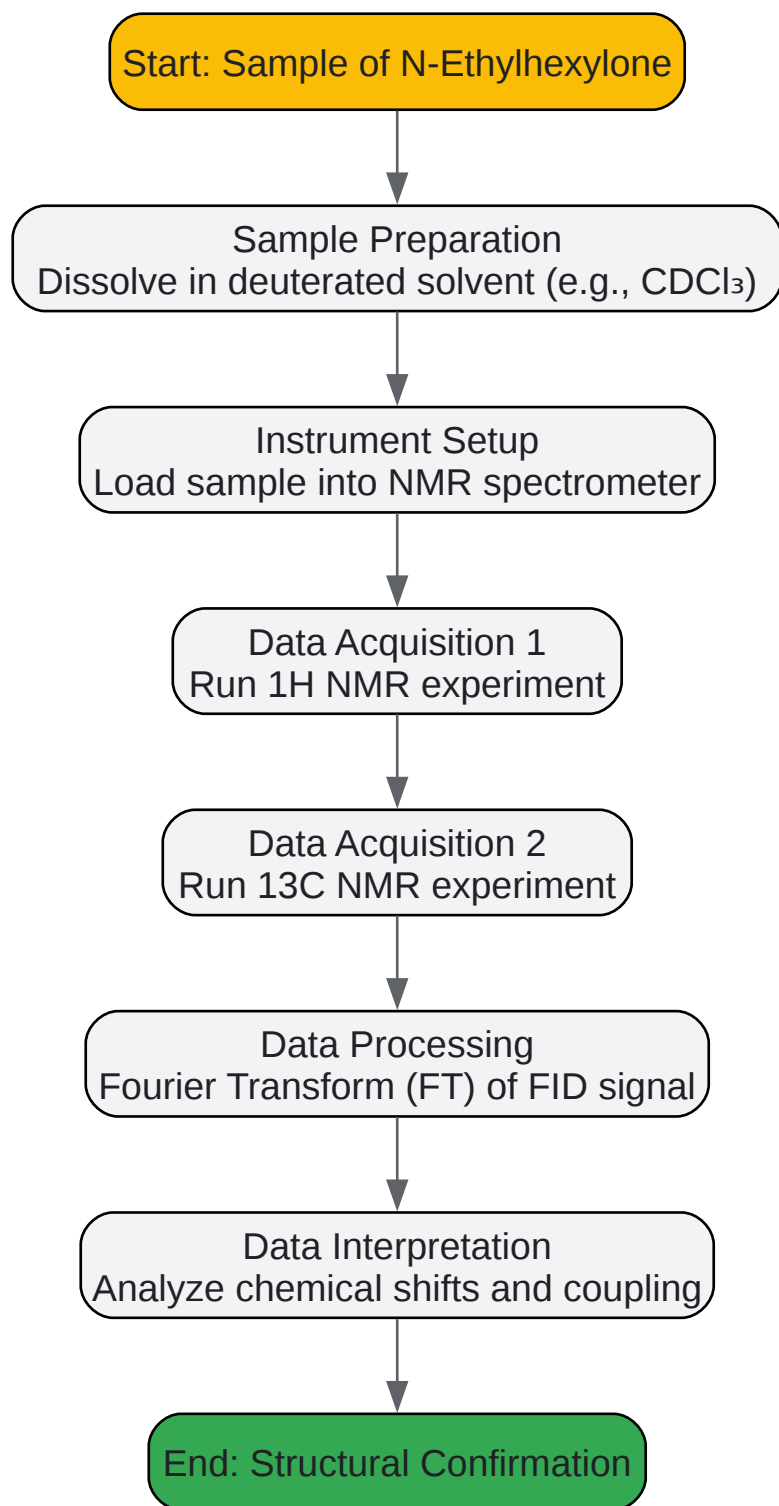
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## Introduction to N-Ethylhexylone

**N-Ethylhexylone** is a synthetic cathinone derivative identified on the illicit drug market. Its structure was confirmed as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. These substances are often characterized as **new psychoactive substances (NPS)** and pose significant challenges for forensic and toxicological analysis due to their structural similarities to controlled stimulants [1].

The following workflow outlines the key stages for characterizing **N-Ethylhexylone** using NMR spectroscopy:



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## Experimental Protocol for NMR Characterization

## Equipment and Materials

- **NMR Spectrometer:** High-field spectrometer (e.g., 400 MHz, 500 MHz, or higher).
- **Deuterated Solvent:** Chloroform-d ( $\text{CDCl}_3$ ) [1].
- **NMR Tube:** Standard 5 mm NMR tube.
- **Chemical Shift Reference:** Tetramethylsilane (TMS) at 0.0 ppm.

## Sample Preparation Protocol

- **Weighing:** Accurately weigh approximately 5-10 mg of the seized **N-Ethylhexylone** sample.
- **Dissolution:** Transfer the sample into a clean NMR tube. Add approximately 0.6 mL of  $\text{CDCl}_3$  and cap the tube. Gently invert the tube until the sample is fully dissolved.
- **Loading:** Carefully insert the NMR tube into the spectrometer's sample spinner.

## Data Acquisition Parameters

The following parameters are based on a typical characterization study [1].

- **$^1\text{H}$  NMR Experiment**
  - **Observed Nucleus:**  $^1\text{H}$
  - **Pulse Sequence:** Single-pulse experiment (zg)
  - **Spectral Width:** 20 ppm
  - **Number of Scans:** 16-32
  - **Relaxation Delay:** 1-2 seconds
  - **Temperature:** 298 K (25°C)
- **$^{13}\text{C}$  NMR Experiment**
  - **Observed Nucleus:**  $^{13}\text{C}$
  - **Pulse Sequence:** Proton-decoupled single-pulse experiment (zgdc)
  - **Spectral Width:** 240 ppm
  - **Number of Scans:** 1024 or more (due to low natural abundance of  $^{13}\text{C}$ )
  - **Relaxation Delay:** 2 seconds

## NMR Spectral Data of N-Ethylhexylone

The table below consolidates the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) for **N-Ethylhexylone**, referenced to TMS (0.0 ppm) in  $\text{CDCl}_3$  [1].

**Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts of N-Ethylhexylone**

| Atom Position               | $^{13}\text{C}$ Chemical Shift (ppm) | $^1\text{H}$ Chemical Shift (ppm) and Multiplicity |
|-----------------------------|--------------------------------------|--|
| Carbonyl (C=O)              | 194.60                               | --   |
| C-2                         | 60.62                                | 5.20 (triplet, $J = 5.5$ Hz, 1H)                   |
| C-3                         | 30.22                                | 1.89 (multiplet, 2H)                               |
| C-4                         | 26.11                                | 1.19 (multiplet, 2H)                               |
| C-5                         | 22.34                                | 1.04 (multiplet, 2H)                               |
| C-6                         | 11.68                                | 0.76 (triplet, $J = 7.2$ Hz, 3H)                   |
| C-7 (N-CH <sub>2</sub> )    | 41.65                                | 2.88 (multiplet, 1H), 2.99 (multiplet, 1H)         |
| C-8 (CH <sub>3</sub> )      | 13.99                                | 1.24 (triplet, $J = 7.3$ Hz, 3H)                   |
| C-10 (Aromatic)             | 126.41                               | 7.76 (double of doublets, $J = 8.2, 1.8$ Hz, 1H)   |
| C-11 (Aromatic)             | 109.03                               | 7.13 (doublet, $J = 8.2$ Hz, 1H)                   |
| C-14 (Aromatic)             | 108.26                               | 7.57 (doublet, $J = 1.7$ Hz, 1H)                   |
| C-15 (O-CH <sub>2</sub> -O) | 103.02                               | 6.20 (singlet, 2H)                                 |
| Amine (N-H)                 | --                                   | 8.96 (broad singlet, 1H), 9.28 (broad singlet, 1H) |

## Structural Relationships in N-Ethylhexylone

The diagram below maps the key structural groups of **N-Ethylhexylone** to their corresponding signals in the NMR spectrum, based on the data in Table 1.

|                           |                      |                       |                          |                     |              |                            |                           |                           |                           |
|---------------------------|----------------------|-----------------------|--------------------------|---------------------|--------------|----------------------------|---------------------------|---------------------------|---------------------------|
| N-Ethylhexylone Structure | Carbonyl Group (C-1) | Methylene Group (C-2) | Benzodioxol Group (C-15) | Amine Protons (N-H) | NMR Spectrum | <sup>13</sup> C NMR Signal | <sup>1</sup> H NMR Signal | <sup>1</sup> H NMR Signal | <sup>1</sup> H NMR Signal |
|                           | 194.60 ppm           | 5.20 ppm              | 6.20 ppm                 | 8.96, 9.28 ppm      |              | 194.60 ppm                 | 5.20 ppm                  | 6.20 ppm                  | 8.96, 9.28 ppm            |
|                           | <sup>13</sup> C      | <sup>1</sup> H        | <sup>1</sup> H           | <sup>1</sup> H      |              |                            |                           |                           |                           |

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## Interpretation Guide & Troubleshooting

- **Key Identifying Features:** The NMR data confirms the structure of **N-Ethylhexylone**. Key evidence includes the characteristic **β-keto carbonyl carbon** signal near 194.6 ppm in the <sup>13</sup>C spectrum, the **benzodioxole methylene protons** as a singlet at 6.20 ppm, and the **methine proton** adjacent to the amine and carbonyl at 5.20 ppm [1].
- **Amine Proton Broadening:** The broad singlets for the amine protons (N-H) around 8.96 and 9.28 ppm are due to chemical exchange and coupling with the quadrupolar <sup>14</sup>N nucleus, which can cause significant signal broadening [2].
- **Solvent and Purity:** Ensure the deuterated solvent is dry and free of impurities, as water or solvent residues can produce interfering signals in the <sup>1</sup>H NMR spectrum.
- **Isomeric Differentiation:** **N-Ethylhexylone** is an isomer of N-butyl-norbutylone. While they share the same molecular formula and even similar gross MS spectra, their distinct NMR chemical shifts, particularly in the aliphatic chain, allow for unambiguous identification [1].

## Application in Forensic Analysis

The provided protocol and data are essential for the identification of **N-Ethylhexylone** in seized materials. The high-resolution NMR data serves as a definitive fingerprint for this substance, distinguishing it from other synthetic cathinones and isomers [1]. This is critical for law enforcement and public health officials monitoring the rapid evolution of the NPS market.

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## References

1. N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

2. Nitrogen NMR [chem.ch.huji.ac.il]

To cite this document: Smolecule. [NMR spectroscopy characterization N-Ethylhexylone]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1971641#nmr-spectroscopy-characterization-n-ethylhexylone]

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